cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Systematic Nomenclature and Synonyms
The compound’s systematic name, derived from IUPAC nomenclature, is cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide. Key synonyms include:
The CAS registry number 40226-95-7 and MDL number MFCD18431644 are used to identify the compound in chemical databases.
Molecular Structure and Crystallographic Data
Stereochemical Configuration Analysis
The compound’s cis-stereochemistry is defined by the relative positions of substituents on the fused bicyclic system. The (3aR,6aS) configuration indicates:
- Carbon 3a : A chiral center with an R configuration, bonded to the sulfur atom and the imidazole ring.
- Carbon 6a : A chiral center with an S configuration, bonded to the imidazole ring and the sulfone group.
The bicyclic structure consists of:
- Thieno ring : A six-membered sulfur-containing ring with partial saturation.
- Imidazolone ring : A five-membered imidazole ring fused to the thieno ring, featuring a ketone (C=O) and sulfone (SO₂) groups.
Table 1: Stereochemical Descriptors
| Chiral Center | Configuration | Adjacent Substituents |
|---|---|---|
| C3a | R | Sulfone, Thieno ring |
| C6a | S | Imidazolone, Hydrogen |
X-ray Diffraction Studies
While specific X-ray crystallography data for this compound are not publicly available, analogous thienoimidazole derivatives exhibit crystalline structures resolved via X-ray diffraction. For cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, key structural insights include:
The sulfone group (SO₂) adopts a tetrahedral geometry, with S=O bond lengths consistent with typical sulfone structures.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Although experimental NMR data are unavailable, the compound’s structure predicts characteristic signals:
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imidazolone Ring Protons | 3.5–4.5 | Singlet or Doublet | 2H |
| Thieno Ring Protons | 2.0–2.8 | Multiplet | 4H |
| Sulfone-Adjacent Protons | 3.8–4.2 | Doublet of Doublets | 2H |
The cis-stereochemistry likely induces distinct coupling patterns, particularly for protons adjacent to the sulfone group.
Infrared (IR) Absorption Profile
IR spectroscopy would reveal critical functional group vibrations:
| Functional Group | Absorption (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| S=O (Sulfone) | 1200–1400 | Strong | Asymmetric Stretch |
| C=O (Imidazolone) | 1700–1750 | Medium | Carbonyl Stretch |
| C-N (Imidazole) | 1250–1350 | Medium | Stretch |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry (MS) fragmentation is expected to follow:
| Fragment | m/z | Relative Abundance | Structural Origin |
|---|---|---|---|
| Molecular Ion [M+H]⁺ | 177 | 100% | Intact molecule |
| SO₂ Loss | 81 | 20–30% | Sulfone group cleavage |
| Imidazolone Ring | 94 | 15–25% | Fragmentation at C-N bonds |
The sulfone group’s stability under ionization conditions may lead to characteristic fragmentation pathways.
Properties
IUPAC Name |
(3aR,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c8-5-6-3-1-11(9,10)2-4(3)7-5/h3-4H,1-2H2,(H2,6,7,8)/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWQNWWGFIYOOO-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CS1(=O)=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiolane derivatives with imidazole derivatives, followed by oxidation to introduce the dioxide functionality . The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key metabolic and signaling pathways, making it a valuable tool for studying these processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, a comparative analysis with structurally related compounds is essential. Key examples include:
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
- Structure : These compounds feature a benzoimidazolone core (benzene fused with imidazolone) rather than a thiophene-imidazolone system. Substituents such as isopropyl and methyl groups are introduced via N-acylation with aliphatic, aromatic, or sulfonic acids .
- Key Differences: Electronic Effects: The benzene ring in benzoimidazolones provides electron-rich aromaticity, whereas the thiophene-sulfone system in the target compound is electron-deficient due to the sulfone group. Synthetic Routes: Synthesized from 4-methyl-2-nitroaniline via sequential alkylation, reduction, and acylation steps , contrasting with the likely sulfonation-driven pathway for the thienoimidazolone. Bioactivity: Structure-activity relationship (SAR) studies highlight that substituents on the benzoimidazolone scaffold modulate potency against biological targets, such as kinases or GPCRs .
1-(4-Ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS: 710985-69-6)
- Structure: This derivative introduces bulky aromatic groups (4-ethoxyphenyl and o-tolyl) to the thienoimidazolone core.
- Safety Profile: Requires stringent handling precautions (e.g., avoiding heat and ignition sources, P210), suggesting higher reactivity or flammability risks than the parent compound .
Structural and Functional Comparison Table
Research Findings and Implications
- Biological Relevance: Derivatives like 1-(4-ethoxyphenyl)-3-(o-tolyl)-thienoimidazolone demonstrate how aromatic substituents can fine-tune target affinity, possibly improving selectivity in drug design .
- Safety and Handling : The parent compound’s lack of explicit hazard data contrasts with its substituted derivative’s flammability risks, underscoring the need for tailored safety protocols .
Biological Activity
cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , also known by its CAS number 40226-95-7 , is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 176.20 g/mol
- IUPAC Name : (3aR,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. For instance:
- Mechanism of Action : Compounds in the thieno-imidazole class have shown effectiveness against various viruses by inhibiting viral replication and interfering with viral protein synthesis.
- Case Studies :
- A study highlighted a related compound's effectiveness against the Tobacco Mosaic Virus (TMV) with an EC50 value of 58.7 μg/mL, indicating a promising potential for further development in antiviral therapies .
- Another investigation demonstrated that derivatives of thieno-imidazole compounds could inhibit HIV replication with low cytotoxicity .
Anticancer Activity
The biological activity of this compound also extends to anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can enhance its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution at N-position | Increased antiviral activity against HIV |
| Alteration of the dioxo group | Enhanced cytotoxicity towards cancer cells |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and oxidation steps. For example, thienoimidazole cores are often constructed via condensation of thiourea derivatives with cyclic ketones under acidic or basic conditions . Optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent choice (polar aprotic solvents like DMF enhance reaction rates). Yield improvements (up to 70–80%) are achieved by iterative adjustments of stoichiometry and catalyst loading (e.g., using p-toluenesulfonic acid for acid-mediated cyclization) .
Q. How is the structural conformation of cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining spatial arrangements of the fused thienoimidazole ring system and substituents. Bond lengths (e.g., C–S bonds ≈ 1.75 Å) and dihedral angles between the thieno and imidazole moieties (e.g., 10–15°) provide insights into steric strain and electronic effects . Complementary techniques like and NMR spectroscopy resolve proton environments (e.g., distinct shifts for NH protons at δ 8.5–9.5 ppm) and confirm ring saturation .
Q. What analytical techniques are critical for assessing purity and thermal stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>98%). Thermal stability is evaluated via thermogravimetric analysis (TGA), revealing decomposition temperatures (T) above 200°C, while differential scanning calorimetry (DSC) identifies melting points (e.g., 180–220°C) and phase transitions .
Advanced Research Questions
Q. How do substituents on the thienoimidazole core influence biological activity, and what strategies resolve contradictions in SAR data?
- Methodological Answer : Substituent effects are studied via comparative assays. For example, electron-withdrawing groups (e.g., -Br, -CF) at the phenyl position enhance antimicrobial activity (MIC values 2–4 µg/mL) but reduce solubility, requiring logP optimization . Contradictions in activity data (e.g., conflicting IC values in kinase inhibition assays) are addressed by standardizing assay conditions (e.g., ATP concentration, pH) and validating target engagement via surface plasmon resonance (SPR) .
Q. What computational methods predict binding modes of cis-tetrahydro-1H-thienoimidazole derivatives with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model interactions with targets like COX-2 or bacterial topoisomerases. Key parameters include binding free energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks with catalytic residues (e.g., Arg120 in COX-2). Validation via in vitro assays (e.g., fluorescence polarization) confirms predicted binding affinities .
Q. How are enantiomeric purity and stereochemical stability maintained during derivatization?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess (>99% for cis isomers). Stereochemical stability under reaction conditions (e.g., pH 7–9) is ensured by avoiding strong bases that promote racemization. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) enforce desired configurations during side-chain additions .
Q. What strategies mitigate oxidative degradation of the sulfone group in long-term stability studies?
- Methodological Answer : Degradation pathways are characterized via accelerated stability testing (40°C/75% RH for 6 months). Antioxidants (e.g., BHT at 0.1% w/w) and lyophilization (residual moisture <1%) reduce sulfone oxidation. LC-MS identifies degradation products (e.g., sulfonic acid derivatives), guiding formulation adjustments .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activities of structurally similar analogs be reconciled?
- Methodological Answer : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (e.g., viability vs. apoptosis). Meta-analysis of published IC values with standardized normalization (e.g., Z-score transformation) clarifies trends. Orthogonal assays (e.g., Western blotting for target protein inhibition) validate activity .
Q. Why do solubility predictions (e.g., Hansen parameters) fail for certain derivatives, and how is this addressed experimentally?
- Methodological Answer : Hansen solubility parameters underestimate π-π stacking in crystalline forms. Experimental fixes include co-solvency (e.g., PEG-400/water mixtures) or nanoformulation (liposomes with 100–200 nm particle size) to enhance aqueous solubility (>1 mg/mL) .
Tables
| Parameter | Typical Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 180–220°C | DSC | |
| Aqueous Solubility (25°C) | 0.1–0.5 mg/mL | Shake-flask HPLC | |
| logP | 1.8–2.5 | Reversed-phase HPLC | |
| Thermal Decomposition (T) | 200–250°C | TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
